![molecular formula C17H11F3N2 B11833518 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile](/img/structure/B11833518.png)
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile is an organic compound with a complex structure that includes a trifluoromethyl group, an indole ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile typically involves multiple steps, starting with the preparation of the indole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-(trifluoromethyl)phenylboronic acid with an indole derivative under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of indole compounds, including those with trifluoromethyl substitutions, exhibit significant antitumor properties. For instance, compounds similar to 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile have shown effectiveness against various solid tumors, including colon and lung cancers. The compound's structure allows for interaction with biological targets involved in tumor growth and proliferation .
Antimicrobial Properties
Studies have demonstrated that compounds with similar structural motifs possess antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group in such compounds is believed to enhance their efficacy. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Antitubercular Agents
The indole-based compounds have been evaluated for their potential as antitubercular agents. Research has shown that modifications to the indole structure can lead to enhanced activity against Mycobacterium tuberculosis. In particular, the incorporation of the trifluoromethyl group has been linked to improved potency against resistant strains .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Similar compounds have been investigated for their ability to inhibit enzymes relevant to various diseases, such as acetylcholinesterase in neurodegenerative disorders. This suggests a potential role for this compound in therapeutic strategies targeting metabolic pathways.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole ring can interact with aromatic residues in the target site. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenyl acetonitrile
- 4-(Trifluoromethyl)phenylacetonitrile
- 2-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile
Uniqueness
2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the indole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs. The indole ring provides a versatile scaffold for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Biological Activity
The compound 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile (chemical formula: C11H7F3N2) is a member of the indole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of this compound has been documented through several methods, typically involving the reaction of indole derivatives with trifluoromethylated phenyl compounds. The process often employs mild reaction conditions to enhance yield and purity. For instance, a method utilizing palladium catalysis has been shown to yield high purity products without extensive purification steps .
Anticancer Properties
Research indicates that indole derivatives, including the target compound, exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For example, studies have reported IC50 values in the micromolar range for several cancer types, indicating its potential as an anticancer agent .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the activity of these compounds, while electron-withdrawing groups tend to reduce potency .
Antiviral Activity
Recent investigations into antiviral properties have highlighted the potential of indole derivatives in inhibiting viral entry mechanisms. For instance, related compounds have been shown to inhibit SARS-CoV-2 entry by interacting with viral spike proteins, showcasing a promising avenue for therapeutic development against viral infections .
Case Studies
One notable study involved a series of indole derivatives where this compound was included as a lead compound. The study focused on its mechanism of action and found that it effectively induces apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .
Another case study evaluated the compound's efficacy against multiple drug-resistant cancer cell lines, revealing that it retained significant activity compared to standard chemotherapeutics . This positions it as a potential candidate for further development in drug resistance scenarios.
Properties
Molecular Formula |
C17H11F3N2 |
---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
2-[4-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H11F3N2/c18-17(19,20)14-6-2-1-4-12(14)13-5-3-7-15-16(13)11(8-9-21)10-22-15/h1-7,10,22H,8H2 |
InChI Key |
ODUPBRHKGUXARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC=C2)NC=C3CC#N)C(F)(F)F |
Origin of Product |
United States |
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